molecular formula C11H11F3N2 B13589176 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine

Cat. No.: B13589176
M. Wt: 228.21 g/mol
InChI Key: WINLFBJAIXFLHV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine is a fluorinated primary amine featuring a 1-methylindol-3-yl substituent. Indole derivatives are biologically significant due to their structural similarity to neurotransmitters like serotonin. Its ketone precursor, 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7), is synthesized via established methods and can be converted to the amine through reductive amination or other functional group interconversions .

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanamine

InChI

InChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3

InChI Key

WINLFBJAIXFLHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoroketone Intermediate

A key intermediate is the trifluoromethyl ketone derivative at the 3-position of the indole ring, which can be prepared by reacting the corresponding indole derivative with trifluoroacetic anhydride (TFAA):

  • Procedure:

    • Starting from 5-nitroindole or protected indole derivatives, treatment with TFAA yields trifluoroketones (e.g., compound 25a in literature).
    • The reaction proceeds under mild conditions in tetrahydrofuran (THF) or dichloromethane (DCM).
    • The trifluoroketone is isolated as a yellow powder with high yield (~100% in some cases).
  • Representative Data for 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one:

    Parameter Value
    Yield 100%
    Appearance Yellow powder
    NMR (1H) δ 13.20 (NH), aromatic protons at δ 8.97, 8.74, 8.21, 7.77 ppm
    NMR (19F) δ −71.94 ppm
    HRMS m/z 257.0191 (calcd 257.0180)

This intermediate is crucial for subsequent transformations to the amine.

Reduction of Nitro Groups to Amines

  • Challenge: Direct catalytic hydrogenation of nitro groups often leads to degradation.
  • Solution: Transfer hydrogenation using ammonium chloride and iron powder provides clean reduction to amino groups without complex mixtures.
  • Outcome: Amino acids or amine intermediates are obtained with good purity and yield.

Curtius Rearrangement for Amine Formation

  • Process:
    • The carboxylic acid derived from hydrolysis of trifluoroketone is converted to an acyl azide using diphenylphosphoryl azide (DPPA).
    • Heating in tert-butanol induces Curtius rearrangement, yielding bisprotected diaminoindoles.
    • This step is essential to introduce the amine functionality at the ethan-1-amine position.

Reductive Amination Route

An alternative and widely used method for preparing trifluoroethylamines involves reductive amination of trifluoromethyl ketones with primary amines:

  • Method:

    • The trifluoromethyl ketone intermediate is reacted with methylamine (to introduce the 1-methyl substituent on the indole nitrogen) under reductive amination conditions.
    • Hydride donors such as α-picolineborane in aqueous micellar media (with surfactants like TPGS-750-M) facilitate mild, efficient conversion.
    • This method avoids harsh organic solvents, uses water as the main medium, and achieves yields typically ≥70% to quantitative.
  • Advantages:

    • Environmentally friendly (green chemistry) approach.
    • Broad substrate tolerance, including nitrogenous heterocycles like indoles.
    • Mild conditions, no external base needed due to aqueous medium facilitating aldehyde bisulfite adduct equilibrium.

Protection and Deprotection Strategies

  • Indole nitrogen is often protected by triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions.
  • Protection allows selective functionalization at the 3-position and facilitates purification.
  • Deprotection is achieved by trifluoroacetic acid (TFA) or other acidic conditions in the final steps to yield the free amine.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Indole protection Triisopropylsilyl chloride, NaH, THF, 0°C >85 Protects N1 position
2 Nitration (if needed) NBS or nitrating agents Variable For introducing nitro substituents
3 Trifluoroketone formation Trifluoroacetic anhydride (TFAA), THF ~100 Key intermediate
4 Nitro reduction Fe + NH4Cl, transfer hydrogenation High Avoids degradation from catalytic hydrogenation
5 Curtius rearrangement DPPA, heating in tert-butanol Moderate Converts acid to amine
6 Reductive amination α-Picolineborane, aqueous micellar media 70-100 Green chemistry approach
7 Deprotection TFA or acid treatment High Final free amine product

Research Findings and Comparative Analysis

  • The Curtius rearrangement method is classical but involves multiple steps and moderate yields (~15% over 10 steps in some reports).
  • Reductive amination using aqueous micellar catalysis is more efficient, environmentally benign, and scalable, with yields up to quantitative and broad functional group tolerance.
  • Protection strategies are critical to avoid side reactions and improve overall yield and purity.
  • Attempts to reduce nitro groups by catalytic hydrogenation often lead to decomposition, making transfer hydrogenation preferable.
  • The trifluoromethyl ketone intermediate is stable and can be isolated, facilitating modular synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the indole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Various catalysts, such as palladium on carbon or platinum, may be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of the compound may yield corresponding ketones or carboxylic acids.

    Reduction: Reduction may produce amines or alcohols.

    Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Signal Transduction: It may modulate signal transduction pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine 1-Methylindol-3-yl C₁₁H₁₁F₃N₂ 228.21 - CNS drug potential, high lipophilicity
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine 2-Chlorophenyl + indol-3-yl C₁₆H₁₅ClN₂ 270.76 735322-70-0 Life sciences research, secondary amine
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethan-1-amine HCl Tetrahydrofuran-3-yl C₆H₁₁ClF₃NO 205.61 1447607-32-0 Enhanced solubility (HCl salt), stable
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine HCl Oxetan-3-yl C₅H₉ClF₃NO 191.58 2089671-41-8 Stereospecific, small heterocycle
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethan-1-amine HCl 3-Fluorophenyl C₈H₈F₄N 210.15 1391436-37-5 Fluorinated aromatic, high polarity
1-(2,3-Dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine Dihydroinden-5-yl C₁₁H₁₂F₃N 215.21 1039967-75-3 Fused aromatic system, planar structure
(R)-2,2,2-Trifluoro-1-p-tolylethanamine p-Tolyl (4-methylphenyl) C₉H₁₀F₃N 189.18 1389852-29-2 Increased lipophilicity (methyl group)

Key Differences and Research Findings

Biological Activity: The indole-containing compounds (e.g., target compound and 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine) are associated with CNS activity due to structural similarities to endogenous indoleamines . Oxygen heterocycles (e.g., tetrahydrofuran, oxetane) in analogues like those in may improve solubility but reduce blood-brain barrier permeability compared to aromatic substituents.

Synthetic Methods: The target compound’s ketone precursor is synthesized via Friedel-Crafts reactions, as demonstrated in related indole derivatives .

Physicochemical Properties: Hydrochloride salts (e.g., ) exhibit higher stability and water solubility compared to free amines. The waxy residue noted for N,N,N-trimethyl-1-(thiophen-2-yl)ethan-1-aminium triflate () suggests lower melting points in sulfur-containing analogues, which may influence formulation strategies .

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine (CAS No. 402617-60-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

The molecular formula of this compound is C₁₀H₉F₃N, with a molecular weight of 214.19 g/mol. The compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research has demonstrated that compounds related to the indole structure exhibit significant antimicrobial properties. In particular, derivatives of indole have been shown to possess activity against various strains of bacteria including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3kS. aureus (ATCC 25923)3.90 μg/mL
3kMRSA (ATCC 43300)<1 μg/mL
3dCandida albicansMIC 7.80 μg/mL

These findings suggest that the trifluoromethyl group may contribute to enhanced binding affinity and activity against resistant strains such as MRSA.

Cytotoxicity Studies

In vitro studies have indicated that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated antiproliferative activity against A549 lung cancer cells, highlighting their potential as anticancer agents .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3bA54912.5
3eHeLa15.0
3gMCF710.0

These results indicate that modifications in the indole structure can lead to varying degrees of cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

The mechanisms by which these compounds exert their biological effects are multifaceted. For instance, antimicrobial activity may be attributed to the inhibition of bacterial biofilm formation and disruption of cell wall integrity . Additionally, the ability of these compounds to modulate specific protein targets involved in cellular signaling pathways could explain their cytotoxic effects against cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of indole derivatives for their biological activities:

  • Antibacterial Evaluation : A study reported the synthesis of various indole-based compounds and their evaluation against S. aureus and MRSA. The most active compound exhibited an MIC significantly lower than traditional antibiotics .
  • Cytotoxicity Assessment : Another research effort evaluated the antiproliferative effects of trifluoromethylated indoles on several cancer cell lines, revealing promising results that support further development as potential anticancer agents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine with high purity?

The synthesis typically involves a multi-step protocol starting from commercially available indole derivatives. Key steps include:

  • Friedel-Crafts alkylation : Introducing the trifluoroethylamine group to the indole ring under acidic conditions.
  • Methylation : Protecting the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.
    Optimization focuses on temperature control (0–25°C for alkylation), solvent selection (e.g., dichloromethane for improved solubility), and catalyst choice (e.g., AlCl₃ for electrophilic substitution) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ −60 to −70 ppm). ¹H NMR identifies the indole proton (δ 7.2–7.5 ppm) and methyl group (δ 3.7 ppm).
  • LC-MS : ESI+ mode detects the molecular ion peak [M+H]⁺ (expected m/z ~259).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) ensure purity assessment.
  • X-ray crystallography : For resolving stereochemistry, though crystallization may require vapor diffusion with diethyl ether .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?

For X-ray diffraction

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms (e.g., trifluoromethyl rotamers) with occupancy refinement .
  • Twinning detection : Apply the Hooft parameter in PLATON to identify twinning and refine using TWIN/BASF commands in SHELXL.
  • Hydrogen bonding : Validate intramolecular C–H···F interactions (2.97–3.03 Å) via Hirshfeld surface analysis to confirm packing stability .

Table 1 : Key crystallographic parameters for a related compound (CCDC 1027554)

ParameterValue
Space groupP2₁/c
a (Å)10.0033
b (Å)12.9427
c (Å)16.2699
β (°)102.571
R₁ (I > 2σ)0.047

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors (e.g., 5-HT₂A)?

  • Docking studies : Use AutoDock Vina with receptor PDB IDs (e.g., 6WGT for 5-HT₂A). The trifluoromethyl group shows enhanced hydrophobic interactions with Leu228 and Phe234.
  • MD simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
  • Free energy calculations : MM/PBSA predicts ΔG values, with fluorine atoms contributing −1.2 kcal/mol via van der Waals interactions .

Q. How should researchers address discrepancies in biological activity data across in vitro assays?

  • Dose-response validation : Repeat assays with standardized concentrations (1–100 µM) and controls (e.g., ketanserin for 5-HT₂A antagonism).
  • Solubility adjustments : Use DMSO stocks (<0.1% final concentration) to prevent aggregation.
  • Metabolic stability : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to identify species-specific degradation .

Methodological Guidance for Data Interpretation

Q. How to analyze regioselectivity in electrophilic substitution reactions of the indole ring?

  • DFT calculations : Gaussian09 at the B3LYP/6-311+G(d,p) level calculates Fukui indices (f⁻) to predict C3 as the most nucleophilic site (f⁻ = 0.15 vs. C2: 0.08) .
  • Isotopic labeling : Synthesize ¹³C-labeled indole derivatives to track substitution patterns via 2D NMR.

Q. What strategies validate fluorine-specific interactions in protein-ligand complexes?

  • X-ray crystallography : Anomalous scattering of fluorine (λ = 0.56 Å) enhances electron density maps.
  • ¹⁹F NMR titration : Monitor chemical shift perturbations (Δδ > 0.5 ppm) upon receptor binding .

Contradiction Resolution in Published Data

Q. How to reconcile conflicting reports on metabolic stability of fluorinated indole derivatives?

  • CYP450 profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
  • Metabolite ID : HR-MS/MS detects defluorinated products (e.g., m/z 241.1 for –F loss) .

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